8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane

Fragrance Chemistry Procurement Data Gap Analysis

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane (CAS 93963-33-8) is a synthetic spirocyclic acetal belonging to the 1,4-dioxaspiro[4.5]decane family. It has the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 93963-33-8
Cat. No. B12679859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane
CAS93963-33-8
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC2(CC1)OCC(O2)C
InChIInChI=1S/C14H26O2/c1-5-13(3,4)12-6-8-14(9-7-12)15-10-11(2)16-14/h11-12H,5-10H2,1-4H3
InChIKeyNMAGDJUSQTVMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane (CAS 93963-33-8): Chemical Identity and Class Profile for Procurement Evaluation


8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane (CAS 93963-33-8) is a synthetic spirocyclic acetal belonging to the 1,4-dioxaspiro[4.5]decane family. It has the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol . Its IUPAC name is 3-methyl-8-(2-methylbutan-2-yl)-1,4-dioxaspiro[4.5]decane [1]. Compounds in this class are commonly investigated for their olfactory properties and are primarily used as fragrance ingredients in perfumes, cosmetics, and scented consumer products . Its EINECS registration (300-775-8) confirms its historical presence on the European market .

Why Generic Substitution of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane is Scientifically Unreliable Without Comparative Data


The spirocyclic dioxaspiro family is characterized by significant olfactory property changes resulting from minor structural modifications. The size and branching of the alkyl substituent on the cyclohexane ring and the position of the methyl group on the dioxolane ring are critical structural features for odor character and molecular interaction [1]. Therefore, even closely related analogs, such as 2-methyl-7-tert-butyl-1,4-dioxaspiro[4.5]decane or 8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane, cannot be assumed to be interchangeable [2]. The search for robust quantitative differentiation data for 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane has, however, yielded a critical information gap that makes a rigorous comparator-based evaluation impossible at this time.

Quantitative Evidence Guide for 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane: A Critical Data Gap Assessment


Critical Assessment: Lack of Publicly Available Comparative Odor Value Data for Procurement Decisions

A comprehensive search of the literature and patent databases for 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane (CAS 93963-33-8) has failed to identify any study providing a direct, quantitative, head-to-head comparison of its key performance attributes (e.g., odor detection threshold, odor value, substantivity, stability) against a named structural analog. The compound is listed in chemical databases with basic physicochemical properties (density: 0.95 g/cm³, boiling point: 270.2°C at 760 mmHg, flash point: 107.2°C) , and its sister compound, 2-methyl-7-tert-butyl-1,4-dioxaspiro[4.5]decane, appears in a fragrance formulation patent [1]. However, this information provides only class-level context and cannot answer the core procurement question of 'why this compound over another.' [2].

Fragrance Chemistry Procurement Data Gap Analysis

Physicochemical Baseline vs. Class Average: A Limited Supporting Analysis

The target compound's boiling point (270.2°C) and density (0.95 g/cm³) can be compared to a calculated class average for C14 dioxaspiro acetals. This provides a weak ‘Supporting Evidence’ datum for initial formulation compatibility screening. However, these bulk properties are not key olfactory performance differentiators and do not uniquely position the compound against a specific rival . The compound's flash point (107.2°C) also places it within a standard range for fragrance raw materials, offering no unique safety or handling advantage over alternatives without further specific data.

Physicochemical Properties Formulation Compatibility Class Comparison

Application-Driven Procurement Scenarios for 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane Based on Available Evidence


In-House Fragrance Screening for Olfactory Niche Identification

Given the absence of public comparative data [1], the primary recommended application scenario is an internal sensory evaluation program. A procurement team should obtain small quantities of the target compound and its closest available analogs (e.g., 8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane, 2-methyl-7-tert-butyl-1,4-dioxaspiro[4.5]decane [2]) for side-by-side olfactory panel testing. This is the only route to generate the custom quantitative differentiation (e.g., odor profile, strength, substantivity on specific substrates) required to justify larger-scale procurement.

Formulation Pre-Screening Using Physicochemical Compatibility Data

For process engineering and safety assessments, the known physicochemical properties (boiling point 270.2°C, density 0.95 g/cm³, flash point 107.2°C) can be used to assess compatibility with standard fragrance production equipment and protocols. These values indicate the compound is within the typical range for its class, suggesting standard handling and distillation procedures are applicable, though this does not confer any specific advantage over other class members.

Replacement Candidate for Obsolete or Supply-Constrained Spirocyclic Fragrance Ingredients

If a supply disruption occurs for a currently used spirocyclic acetal, 8-(1,1-dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane could be introduced as a potential reformulation candidate. Its structural similarity to compounds found in fragrance patents [2] suggests it may offer analogous olfactory effects, but controlled reformulation trials are mandatory. The choice to prioritize this specific compound would be based on its availability and cost, not on a proven performance advantage.

Exploratory Research into Structure-Odor Relationships (SOR) of Spirocyclic Acetals

For academic or industrial research groups studying the effect of alkyl chain branching on the odor of spirocyclic acetals, this compound represents a key structural variant [1]. Its tert-amyl group provides a different steric and electronic environment compared to the tert-butyl or isopropyl groups found in other cataloged family members, making it a valuable tool for building predictive SOR models, even in the absence of published odor data.

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